10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide
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Overview
Description
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide is a chemical compound with the molecular formula C15H10Br3NO It is a derivative of dibenzoazepine, characterized by the presence of bromine atoms at the 10 and 11 positions, and a carbonyl bromide group at the 5 position
Preparation Methods
The synthesis of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide typically involves the bromination of dibenzoazepine derivatives. One common method is the bromination of dibenz[b,f]azepine-5-carbonyl chloride using bromine. The reaction conditions often require a controlled environment to ensure the selective addition of bromine atoms at the desired positions .
Industrial production methods may involve large-scale bromination processes, where dibenz[b,f]azepine-5-carbonyl chloride is treated with bromine under optimized conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The carbonyl bromide group can be hydrolyzed to form corresponding carboxylic acids.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide involves its interaction with molecular targets in biological systems. The bromine atoms and carbonyl bromide group play crucial roles in its reactivity and interactions. The compound can modulate various pathways, including those involved in neurotransmission and cellular signaling .
Comparison with Similar Compounds
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide can be compared with other dibenzoazepine derivatives, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: Lacks the bromine atoms and carbonyl bromide group, resulting in different chemical properties and reactivity.
10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of a carbonyl bromide group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10Br3NO |
---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
5,6-dibromo-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl bromide |
InChI |
InChI=1S/C15H10Br3NO/c16-13-9-5-1-3-7-11(9)19(15(18)20)12-8-4-2-6-10(12)14(13)17/h1-8,13-14H |
InChI Key |
XJGIMRNXFBIKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)Br)Br)Br |
Origin of Product |
United States |
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